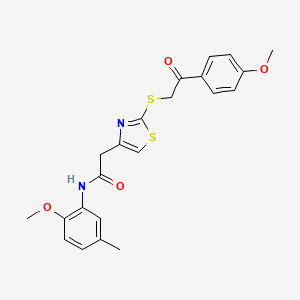![molecular formula C10H14N6O2S B2367494 1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole CAS No. 2200621-32-3](/img/structure/B2367494.png)
1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen atoms in the pyrazole and triazole rings, which can act as nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel sulfone-linked bis heterocycles, combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, prepared from E-styrylsulfonylacetic acid methyl ester. These compounds, including those related to the specified molecule, were tested for their antimicrobial activity, with certain derivatives showing pronounced antimicrobial properties (Padmavathi et al., 2008).
Regiocontrolled Synthesis of Polysubstituted Pyrroles
A study explored the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes. The process involves the formation of 1-sulfonyl-1,2,3-triazoles, showcasing a method to generate isopyrroles and subsequently convert them into a range of polysubstituted pyrroles through various reactions (Miura et al., 2013).
Antibacterial Evaluation of Novel Heterocyclic Compounds
Another study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. This involved creating a precursor and reacting it with various compounds to produce pyran, pyridine, and pyridazine derivatives, among others, tested for their antibacterial efficacy (Azab et al., 2013).
Synthesis of Herbicidal Sulfonylureas
The compound's derivative frameworks have been utilized in the synthesis of novel sulfonylurea derivatives incorporating five-membered heterocycles, demonstrating herbicidal activity against specific plants. This signifies its potential in agricultural chemical research (Yang Guangfu & Yang Huazheng, 2010).
Biological Evaluation for Anti-Diabetic and Renoprotective Activity
Further research into benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety has shown significant antihyperglycemic and renoprotective activities in evaluated compounds, highlighting the therapeutic potential of molecules within this chemical framework (Abeed et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-14-8-10(4-12-14)19(17,18)16-6-9(7-16)5-15-3-2-11-13-15/h2-4,8-9H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUSOZJJPCTQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

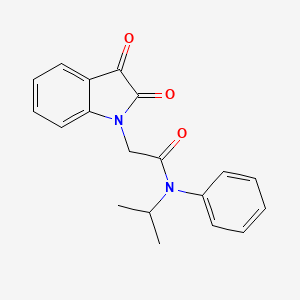
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)
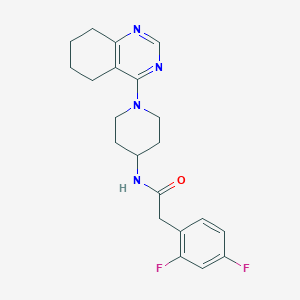

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)
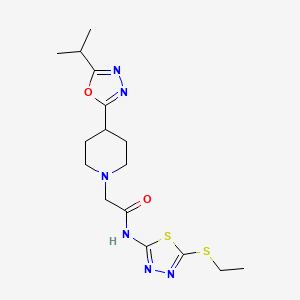
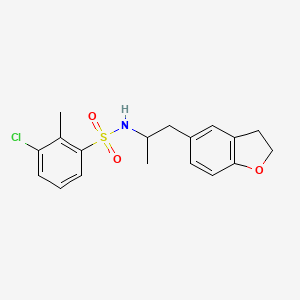
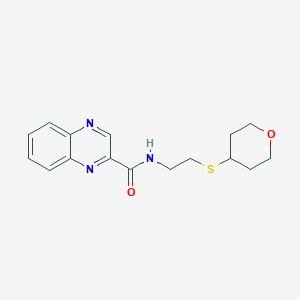

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)
